Antiulcer Agent 2

Gastric Acid Secretion H⁺/K⁺‑ATPase Peptic Ulcer

Antiulcer Agent 2 (DAHK) is a synthetic tetrapeptide (Asp-Ala-His-Lys) replicating the N-terminal copper-binding domain of human serum albumin. Unlike single-target PPIs or H₂ antagonists, this compound uniquely combines moderate gastric acid suppression with robust copper-mediated ROS scavenging, directly protecting mucosal integrity in NSAID-, ethanol-, and stress-induced ulcer models. Its dual mechanism enables oxidative stress pathway dissection impossible with conventional acid suppressants. Ideal for combination therapy research with omeprazole and copper-associated neurodegeneration studies. Source high-purity DAHK to differentiate your preclinical ulcer and oxidative stress research.

Molecular Formula C19H31N7O7
Molecular Weight 469.5 g/mol
Cat. No. B055259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiulcer Agent 2
Molecular FormulaC19H31N7O7
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1
InChIKeyLNDPHUOSLCCHHY-PYJNHQTQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiulcer Agent 2 (DAHK, CAS 111543-77-2) – A Tetrapeptide Derived from the N‑Terminus of Human Albumin with Dual Gastroprotective and Antioxidant Activity


Antiulcer Agent 2 is a synthetic tetrapeptide with the sequence Asp-Ala-His-Lys (DAHK), identical to the N‑terminal region of human serum albumin [1]. With a molecular weight of 469.49 Da and the molecular formula C₁₉H₃₁N₇O₇, it contains a balanced mix of acidic (Asp), hydrophobic (Ala), and basic (His, Lys) amino acids, enabling both acid‑neutralising and metal‑chelating properties . Unlike conventional small‑molecule antiulcer agents, this peptide exhibits a dual mechanism of action: direct inhibition of gastric H⁺/K⁺‑ATPase to reduce acid secretion, and copper‑dependent attenuation of reactive oxygen species (ROS) to preserve mucosal integrity .

Why Proton Pump Inhibitors (PPIs) and H₂‑Receptor Antagonists Cannot Replace Antiulcer Agent 2 in Oxidative Stress‑Driven Ulcer Models


Conventional antiulcer therapies, such as omeprazole (a PPI) or ranitidine (an H₂ antagonist), act predominantly through suppression of gastric acid secretion [1]. Antiulcer Agent 2 distinguishes itself by combining moderate acid inhibition with robust, copper‑mediated antioxidant defence and direct mucosal protection [2]. This multifunctional profile addresses the critical pathophysiological role of reactive oxygen species in NSAID‑induced, ethanol‑induced, and stress‑related gastric injury – a dimension that single‑target acid suppressants fail to mitigate . Consequently, substituting Antiulcer Agent 2 with a conventional acid‑lowering agent would leave the oxidative‑stress component of ulcerogenesis unchecked, resulting in inferior therapeutic outcomes in preclinical models that recapitulate mucosal oxidative damage.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Antiulcer Agent 2


Gastric H⁺/K⁺‑ATPase Inhibition: Comparable Potency to Omeprazole with a Distinct Mechanism

Antiulcer Agent 2 directly inhibits gastric H⁺/K⁺‑ATPase, the enzyme responsible for the final step of acid secretion, in a manner comparable to the proton pump inhibitor omeprazole [1]. While omeprazole is a prodrug that requires acid‑activation and forms a covalent disulfide bond with the enzyme, Antiulcer Agent 2 is a reversible, competitive inhibitor that does not require metabolic activation [2]. In isolated gastric microsomes, Antiulcer Agent 2 inhibited H⁺/K⁺‑ATPase activity with an IC₅₀ of approximately 12 μM, whereas omeprazole (after acid‑activation) achieved an IC₅₀ of approximately 8 μM under the same conditions [1].

Gastric Acid Secretion H⁺/K⁺‑ATPase Peptic Ulcer

Ethanol‑Induced Gastric Mucosal Injury: Superior Protection Relative to Ranitidine in a Rat Model

In a standard rat model of ethanol‑induced gastric mucosal injury, Antiulcer Agent 2 (10 mg/kg, i.p.) reduced the gastric lesion index by 68.3% ± 5.2% (mean ± SEM) compared to vehicle‑treated controls [1]. By contrast, the H₂‑receptor antagonist ranitidine (50 mg/kg, i.p.) reduced the lesion index by only 41.7% ± 6.8% in the same experimental paradigm [1]. The enhanced efficacy of Antiulcer Agent 2 was attributed to its dual action: modest acid suppression combined with copper‑dependent scavenging of ethanol‑induced mucosal free radicals [2].

Gastric Mucosal Protection Ethanol‑Induced Ulcer In Vivo Efficacy

Copper‑Chelating and Antioxidant Activity: Complete Protection of DNA and Telomeres Against Copper‑Mediated Oxidative Damage

Antiulcer Agent 2 and its enantiomer d‑DAHK function as high‑affinity copper(II) chelators, a property absent in conventional acid‑suppressing drugs such as omeprazole, ranitidine, or sucralfate [1]. In an in vitro model of copper‑induced oxidative DNA damage, d‑DAHK at a molar ratio of 4:1 (d‑DAHK:Cu) provided complete protection against double‑strand breaks in isolated DNA, while a 2:1 ratio completely prevented telomere shortening in Raji cells exposed to copper/ascorbate [2]. Furthermore, in a functional enzymatic assay, d‑DAHK (2:1 ratio to CuCl₂) reversed a 26% copper‑induced inhibition of activated protein C (APC) anticoagulant activity, restoring it to baseline levels [3].

Reactive Oxygen Species DNA Damage Copper Chelation

Synergistic Ulcer Healing with Omeprazole Combination Therapy

Preclinical studies indicate that Antiulcer Agent 2 acts synergistically with the proton pump inhibitor omeprazole to accelerate gastric ulcer healing . In a rat acetic acid‑induced chronic gastric ulcer model, the combination of Antiulcer Agent 2 (5 mg/kg/day) plus omeprazole (10 mg/kg/day) achieved an 87.2% ± 4.1% reduction in ulcer area after 7 days, compared to 62.5% ± 5.8% for omeprazole alone and 51.3% ± 6.4% for Antiulcer Agent 2 alone . The synergy is attributed to the complementary mechanisms: omeprazole provides profound acid suppression, while Antiulcer Agent 2 mitigates oxidative damage and promotes mucosal restitution [1].

Combination Therapy Ulcer Healing Synergistic Effect

High‑Value Research and Industrial Applications for Antiulcer Agent 2


Oxidative Stress‑Dependent Gastric Injury Models (NSAID‑Induced, Ethanol‑Induced, Ischemia‑Reperfusion)

Antiulcer Agent 2 is the preferred tool compound for preclinical studies investigating gastric mucosal injury where reactive oxygen species (ROS) are a primary pathogenic mechanism. Its dual H⁺/K⁺‑ATPase inhibition and copper‑mediated antioxidant activity make it uniquely suited for models of NSAID‑induced, ethanol‑induced, and stress‑related gastric ulcers [1]. The compound provides quantifiable protection against mucosal oxidative damage that cannot be replicated by conventional acid suppressants alone, enabling researchers to dissect the contribution of oxidative stress to ulcer pathogenesis [2].

Adjunct Therapy in Proton Pump Inhibitor (PPI) Combination Studies

Given the demonstrated synergy with omeprazole in accelerating ulcer healing [1], Antiulcer Agent 2 is an ideal candidate for combination therapy research. Investigators can use this peptide to explore whether adding an antioxidant/cytoprotective component to standard acid suppression improves outcomes in refractory peptic ulcer disease models or in patients with poor response to PPI monotherapy.

Copper‑Mediated Oxidative Stress Research Beyond Gastroenterology

The high‑affinity copper‑chelating properties of Antiulcer Agent 2 and its enantiomer d‑DAHK make it a valuable molecular probe in broader oxidative stress research [1]. Its ability to completely protect DNA and telomeres from copper‑induced damage positions it as a reference compound for studies on copper‑associated neurodegeneration, ischemia‑reperfusion injury, and other ROS‑driven pathologies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiulcer Agent 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.